7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one: is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of thiazolo[4,5-d]pyridazines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-methoxybenzaldehyde with 2-methyl-5-(1-phenylethyl)thiazole-4-carboxylic acid hydrazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized under reflux conditions in the presence of a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired thiazolo[4,5-d]pyridazinone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in cell growth and survival .
Medicine
In medicine, the compound is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders. Its ability to modulate key biological targets makes it a promising candidate for drug development .
Industry
Industrially, this compound is used in the development of new materials with unique properties, such as improved thermal stability and enhanced electronic characteristics .
Mechanism of Action
The mechanism of action of 7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets within cells. The compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase I, which is essential for DNA replication and cell division . By binding to these enzymes, the compound disrupts their function, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the thiazole and pyrimidine rings.
Thiazolo[5,4-d]thiazoles: These compounds have a fused thiazole-thiazole ring system and are known for their applications in organic electronics and materials science.
Uniqueness
7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit key enzymes involved in cancer cell proliferation sets it apart from other similar compounds .
Properties
IUPAC Name |
7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13(15-8-5-4-6-9-15)24-21(25)19-20(27-14(2)22-19)18(23-24)16-10-7-11-17(12-16)26-3/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNAXTDMBWVKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)C(C)C3=CC=CC=C3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.